3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C13H23NO5. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester typically involves the esterification of piperidine derivatives. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction conditions are generally mild, allowing for the formation of the ester without significant side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups and controlled reaction environments is crucial to prevent degradation and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which then interacts with the target molecules. This interaction can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Piperidine-1-carboxylic acid tert-butyl ester
- Methoxycarbonylmethoxy-piperidine
- Piperidine-1-carboxylic acid methyl ester
Uniqueness
3-Methoxycarbonylmethoxy-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific esterification pattern, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethoxy)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(16)14-7-5-6-10(8-14)18-9-11(15)17-4/h10H,5-9H2,1-4H3 |
InChI Key |
WJDUKLKAFZTEOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC(=O)OC |
Origin of Product |
United States |
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